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Compound of Interest

6-(2,2,2-Trifluoroethoxy)pyridine-3-
Compound Name:
carbothioamide

Cat. No.: B065987

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide:
Structure, Properties, and Synthesis

Abstract

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a fluorinated heterocyclic compound
of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular
architecture, featuring a pyridine core, a metabolically robust trifluoroethoxy group, and a
versatile carbothioamide functional group, positions it as a valuable building block for the
synthesis of novel therapeutic agents. The trifluoroethoxy moiety is known to enhance
pharmacokinetic properties such as metabolic stability and membrane permeability, while the
carbothioamide group, a bioisostere of the common amide bond, offers unique hydrogen
bonding capabilities and chemical reactivity. This guide provides a comprehensive analysis of
the compound's molecular structure, physicochemical properties, a detailed, rationalized
synthetic protocol, and a discussion of its potential applications, grounded in the broader
context of pyridine-based therapeutics.

Molecular Structure and Physicochemical
Properties

A precise understanding of the molecular structure and physical characteristics of 6-(2,2,2-
Trifluoroethoxy)pyridine-3-carbothioamide is fundamental to its application in research and
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development.

Molecular Structure

The compound consists of a central pyridine ring. A 2,2,2-trifluoroethoxy group (-OCH2CF3) is
attached at the 6-position, and a carbothioamide (thioamide) group (-C(=S)NHz2) is substituted
at the 3-position.

Caption: 2D Molecular Structure of the title compound.

Chemical Identifiers

Key identifiers for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide are summarized
below for unambiguous reference.

Identifier Value Source
CAS Number 175277-59-5 [1]12113]
Molecular Formula CsH7FsN20S [1112][3]
Molecular Weight 236.22 g/mol [1]

Physicochemical Data

The known physical and chemical properties are crucial for handling, storage, and
experimental design.

Property Value Source
Appearance Yellow crystalline solid [3]
Melting Point 120-123 °C [1][3]
MDL Number MFCD00277205 [1]

Proposed Synthesis and Characterization
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While multiple synthetic routes may be conceived, a robust and logical two-step pathway is
proposed here, starting from a commercially available precursor. This approach is designed for
efficiency and amenability to standard laboratory equipment.

Rationale for Synthetic Strategy

The synthesis is logically divided into two primary transformations:

» Nucleophilic Aromatic Substitution (SnAr): Formation of the trifluoroethoxy ether bond by
displacing a halide on the pyridine ring. This is a well-established method for constructing
aryl ethers.

e Thionation: Conversion of a nitrile precursor into the target carbothioamide. This
transformation can be achieved reliably using hydrogen sulfide.

This strategy is advantageous as it utilizes a stable nitrile intermediate that is readily purified
before conversion to the final product.

Experimental Workflow Diagram
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(6-ChIoropyridine-3-carbonitrile)

Step 1:
ther Formation

1. 2,2,2-Trifluoroethanol
2. Sodium Hydride (NaH)
3. DMF, 80°C

Intermediate:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Step 2:
hionation

1. Hz2S (gas)
2. Pyridine, Triethylamine
3.60°C

Final Product:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
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o Expertise & Rationale: This step employs a classic SnAr reaction. Sodium hydride (NaH), a
strong, non-nucleophilic base, is used to deprotonate the 2,2,2-trifluoroethanol, forming the
corresponding sodium trifluoroethoxide in situ. This alkoxide is a potent nucleophile that
readily displaces the chloride at the electron-deficient 6-position of the pyridine ring.
Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and
facilitates the SnAr mechanism.

e Protocol:

o To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add
anhydrous DMF (10 mL per 1 g of starting material).

o Add 2,2,2-trifluoroethanol (1.2 equivalents) to the solvent.

o Cool the solution to 0 °C using an ice bath.

o Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
Caution: Hz gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.

o Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the flask.

o Warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for
the disappearance of the starting material.

o Upon completion, cool the reaction to room temperature and cautiously quench by the
slow addition of saturated aqueous NHa4Cl solution.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SOa, filter, and concentrate under reduced pressure.

o Purify the crude residue by flash column chromatography (silica gel, eluting with a
hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

o Expertise & Rationale: This step converts the nitrile functional group to a thioamide. The use
of hydrogen sulfide gas in a basic organic solvent system (pyridine/triethylamine) is a
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standard method for this transformation. Triethylamine acts as a base to activate the HzS,
forming a hydrosulfide anion which is the active nucleophile that attacks the nitrile carbon.

e Protocol:

o Dissolve the 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile intermediate (1.0 equivalent) in
a mixture of pyridine and triethylamine (3:1 v/v).

o Warm the solution to 60 °C.

o Bubble hydrogen sulfide (H2S) gas through the solution at a slow, steady rate for 2-4
hours. Caution: H2S is highly toxic and malodorous. This procedure must be performed in
a well-ventilated fume hood.

o Monitor the reaction progress by TLC or LC-MS.

o Once the reaction is complete, stop the H2S flow and purge the system with nitrogen gas
to remove any residual H2S.

o Concentrate the reaction mixture under reduced pressure to remove the solvents.

o Dissolve the residue in ethyl acetate and wash with 1M HCI, followed by saturated
NaHCOs, and finally brine.

o Dry the organic layer over anhydrous Na=SOa, filter, and concentrate to yield the crude
product.

o Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl
acetate/hexane) to afford the purified 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbothioamide.

Characterization and Quality Control (Trustworthiness)

To ensure the identity and purity of the synthesized compound, a self-validating system of
analytical checks is required:

e H and °F NMR Spectroscopy: To confirm the molecular structure and the presence of the
trifluoroethoxy group.
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e Mass Spectrometry (MS): To verify the molecular weight of the compound.

e Melting Point Analysis: To compare with the literature value and assess purity. A sharp
melting range indicates high purity.[1][3]

e High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
product (typically >95%).

Applications in Drug Discovery and Research

The title compound is not an end-product drug but rather a strategic building block. The interest
in this scaffold is driven by the proven success of related pyridine carboxamide and
carbothioamide derivatives in drug development.[4]

¢ Kinase Inhibition: The pyridine core is a privileged scaffold in kinase inhibitor design.
Substituted pyridine carboxamides have been developed as potent allosteric SHP2
inhibitors[5] and RAF inhibitors for treating RAS mutant cancers.[6] The specific substitution
pattern of the titte compound makes it a candidate for library synthesis targeting various
kinases.

e Anticancer Agents: Carbothioamide-based compounds have demonstrated significant
potential as anticancer agents.[7] Pyrazoline derivatives containing this moiety have been
shown to induce apoptosis in cancer cell lines.[7] Furthermore, related purine carboxamides
have been explored as selective anti-lung cancer agents.[8]

o Metabolic Stability: The trifluoromethyl group is a key feature used by medicinal chemists to
block sites of metabolism. The 2,2,2-trifluoroethoxy group is exceptionally stable and can
protect the ether linkage from oxidative metabolism, potentially improving the
pharmacokinetic profile of derivative compounds.

Safety and Handling

Based on available safety data, 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide should
be handled with appropriate care.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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» Signal Word: Warning.[1][3]

e Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 +
P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing).[1] It is recommended to handle this
compound in a chemical fume hood using personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat.

Conclusion

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a well-defined chemical entity with
significant potential as an intermediate in synthetic and medicinal chemistry. Its combination of
a fluorinated ether, a pyridine scaffold, and a thioamide functional group provides a rich
platform for generating diverse libraries of new chemical entities. The detailed physicochemical
data and the robust synthetic protocol outlined in this guide provide researchers with the
foundational knowledge required to confidently incorporate this valuable building block into
their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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